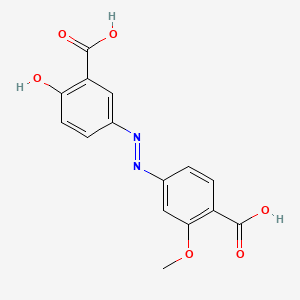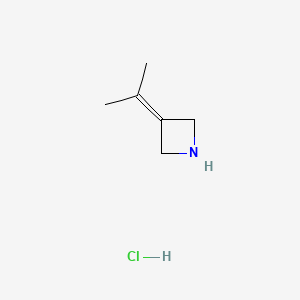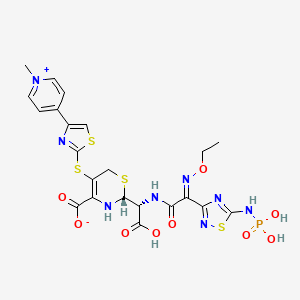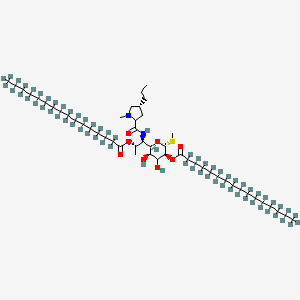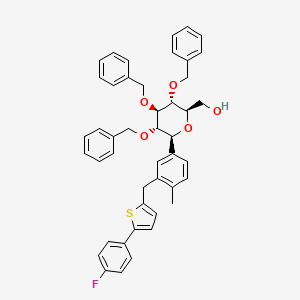
3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin is a chemical compound that serves as an intermediate in the synthesis of Canagliflozin Dimer, a dimer impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor, which has been shown to reduce the renal threshold for glucose excretion and increase urinary glucose excretion. This compound is primarily used in the treatment of type 2 diabetes and obesity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin involves multiple steps. The starting material is typically a glucose derivative, which undergoes benzylation to introduce the benzyloxy groups at the 3, 4, and 5 positions. The hydroxymethyl group at the 6 position is introduced through a series of protection and deprotection steps, followed by functional group transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The benzyloxy groups can be reduced to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.
Biology: The compound is studied for its potential effects on glucose metabolism and its role in inhibiting SGLT2.
Medicine: It is a key intermediate in the production of Canagliflozin, which is used to treat type 2 diabetes and obesity.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin involves its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin inhibits the sodium/glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing the reabsorption of filtered glucose and increasing glucose excretion in the urine. This helps to lower blood glucose levels in patients with type 2 diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dapagliflozin: Another SGLT2 inhibitor used to treat type 2 diabetes.
Empagliflozin: A selective SGLT2 inhibitor with similar therapeutic applications.
Ertugliflozin: Another member of the SGLT2 inhibitor class used for managing type 2 diabetes
Uniqueness
3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Canagliflozin. Its multiple benzyloxy groups and hydroxymethyl functionality provide versatility in chemical reactions and make it a valuable compound in pharmaceutical research and development.
Propriétés
Formule moléculaire |
C45H43FO5S |
|---|---|
Poids moléculaire |
714.9 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C45H43FO5S/c1-31-17-18-36(25-37(31)26-39-23-24-41(52-39)35-19-21-38(46)22-20-35)42-44(49-29-33-13-7-3-8-14-33)45(50-30-34-15-9-4-10-16-34)43(40(27-47)51-42)48-28-32-11-5-2-6-12-32/h2-25,40,42-45,47H,26-30H2,1H3/t40-,42+,43-,44+,45+/m1/s1 |
Clé InChI |
FOVNWCXLESIQOK-VWAOLGEPSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F |
SMILES canonique |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


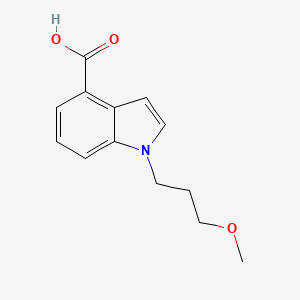
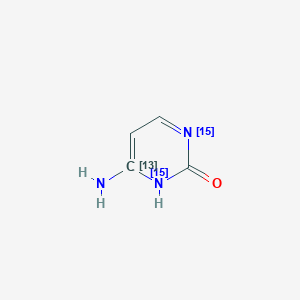
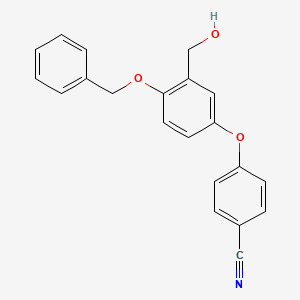
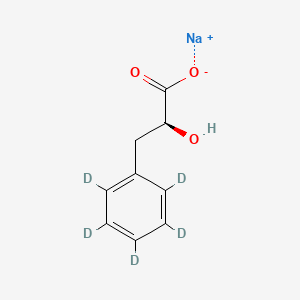
![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)


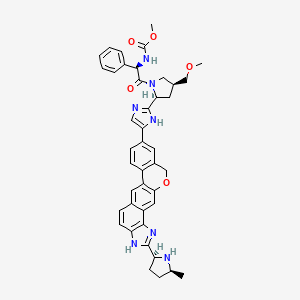
![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
